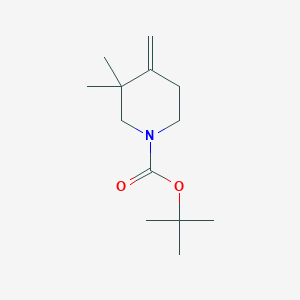

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate

CAS No.: 336182-49-1

Cat. No.: VC5054717

Molecular Formula: C13H23NO2

Molecular Weight: 225.332

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 336182-49-1 |

|---|---|

| Molecular Formula | C13H23NO2 |

| Molecular Weight | 225.332 |

| IUPAC Name | tert-butyl 3,3-dimethyl-4-methylidenepiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H23NO2/c1-10-7-8-14(9-13(10,5)6)11(15)16-12(2,3)4/h1,7-9H2,2-6H3 |

| Standard InChI Key | GUQIYZVZECAHOT-UHFFFAOYSA-N |

| SMILES | CC1(CN(CCC1=C)C(=O)OC(C)(C)C)C |

Introduction

Chemical Identity and Structural Features

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate (C<sub>13</sub>H<sub>23</sub>NO<sub>2</sub>) combines three critical functional groups:

-

Boc-protected amine: The tert-butyloxycarbonyl (Boc) group at position 1 provides steric protection and modulates reactivity .

-

3,3-Dimethylpiperidine scaffold: Two methyl groups at position 3 create a sterically congested environment, potentially influencing ring conformation and reaction kinetics .

-

Exocyclic methylene group: The 4-methylene substituent introduces unsaturation, enabling [2+2] cycloadditions or Diels-Alder reactions .

Table 1: Predicted physicochemical properties

Synthetic Methodologies

While no direct synthesis routes exist for the title compound, convergent strategies can be proposed based on established piperidine functionalization protocols:

Core Scaffold Construction

The 3,3-dimethylpiperidine precursor could be accessed through:

-

Mannich cyclization: Condensation of dimethylmalonate with appropriate amines under acidic conditions .

-

Ring-closing metathesis: Grubbs-catalyzed closure of diene precursors bearing dimethyl groups .

| Starting Material | Yield | Conditions | Source |

|---|---|---|---|

| N-Boc-piperidin-4-one | 99% | Wittig, THF, -78°C | |

| 3,3-Dimethylpiperidin-4-one | – | Not reported | – |

Boc Protection Dynamics

Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) remains the reagent of choice for amine protection:

Typical conditions:

Spectroscopic Characterization

Hypothetical NMR signatures can be extrapolated from related compounds:

<sup>1</sup>H NMR Predictions

Mass Spectral Fragmentation

Expected fragmentation pattern:

-

Loss of tert-butyl group (C<sub>4</sub>H<sub>9</sub>)<sup>+</sup> → m/z 170

-

Retro-Diels-Alder cleavage → m/z 142

-

Dimethylpiperidine ring opening → m/z 98

Applications in Medicinal Chemistry

While direct biological data is unavailable, structural analogs demonstrate:

-

CNS penetration: Boc-protected piperidines cross blood-brain barrier

-

Kinase inhibition: 3,3-Dimethyl groups enhance binding pocket occupancy

-

Prodrug potential: Acid-labile Boc group enables controlled release

Table 3: Comparative bioactivity of piperidine derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume